molecular formula C15H21BrN2O3S B5311518 N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide

N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide

Cat. No.: B5311518
M. Wt: 389.3 g/mol
InChI Key: OEKOEPJEDVWRCU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide: is a synthetic organic compound characterized by the presence of a bromophenyl group, a propylsulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce the bromine atom at the meta position.

    Sulfonylation: The brominated aniline is then reacted with propylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Piperidine Formation: The sulfonylated intermediate is then reacted with piperidine-3-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Materials Science: It can be incorporated into polymer matrices to modify their properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects against various diseases.

    Biochemical Research: It can be used as a probe to study enzyme interactions and receptor binding.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide analogs: Compounds with variations in the substituents on the phenyl ring or the piperidine ring.

    This compound derivatives: Compounds with modifications to the sulfonyl or carboxamide groups.

Uniqueness:

    Structural Features: The combination of a bromophenyl group, a propylsulfonyl group, and a piperidine ring is unique and contributes to the compound’s distinct chemical and biological properties.

    Reactivity: The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(3-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c1-2-9-22(20,21)18-8-4-5-12(11-18)15(19)17-14-7-3-6-13(16)10-14/h3,6-7,10,12H,2,4-5,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKOEPJEDVWRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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